
Oxazepam-d5
Overview
Description
Oxazepam-d5 (C₁₅H₆D₅ClN₂O₂) is a deuterated analog of oxazepam, a benzodiazepine metabolite used therapeutically for anxiety and insomnia. As a stable isotope-labeled internal standard (IS), this compound is essential in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantifying oxazepam in biological matrices . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxazepam-d5 involves the incorporation of deuterium atoms into the oxazepam molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or deuterium gas.
Chemical Synthesis: Starting from deuterated precursors, the oxazepam structure is built step-by-step, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Employing techniques such as chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Oxazepam-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Conversion to oxazepam N-oxide.
Reduction: Reduction of the carbonyl group to form corresponding alcohols.
Substitution: Halogenation or alkylation at specific positions on the benzodiazepine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxazepam N-oxide: Formed through oxidation.
Reduced Alcohols: Formed through reduction.
Halogenated or Alkylated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Analytical Chemistry
Oxazepam-d5 is primarily employed as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature allows for enhanced accuracy and precision in quantitative analyses.
Table 1: Analytical Applications of this compound
Application Area | Description |
---|---|
Internal Standard | Used in GC-MS and LC-MS for quantifying oxazepam and related compounds. |
Forensic Toxicology | Aids in the detection and quantification of benzodiazepines in biological samples for forensic investigations. |
Clinical Testing | Monitors therapeutic drug levels and detects drug abuse in clinical laboratories. |
Pharmaceutical Research | Assists in studying drug metabolism and pharmacokinetics. |
Forensic Toxicology
In forensic toxicology, this compound is instrumental for the detection of benzodiazepines in biological matrices such as urine, blood, and hair samples. Its use as an internal standard helps correct for variations during sample preparation and analysis.
Case Study: Detection of Nordiazepam
A study analyzed hair samples from drug addicts using this compound as an internal standard to quantify nordiazepam. The methodology involved solid-phase extraction followed by LC-MS/MS analysis, demonstrating the effectiveness of deuterated standards in forensic toxicology .
Environmental Studies
Recent research has highlighted the impact of benzodiazepines like oxazepam on microbial communities in soil environments. A study showed that soils exposed to wastewater treatment plant effluents containing diazepam and oxazepam exhibited changes in microbial diversity, indicating potential ecological consequences .
Table 2: Environmental Impact Studies
Behavioral Studies
Oxazepam's effects extend beyond analytical applications; it has been studied for its behavioral impacts on non-human subjects. Research involving clonal marbled crayfish indicated that exposure to oxazepam altered their activity levels compared to control groups, providing insights into the behavioral effects of psychoactive substances on aquatic organisms .
Table 3: Behavioral Effects on Crayfish
Parameter | Control Group Activity | Oxazepam-exposed Activity |
---|---|---|
Distance Moved | Baseline | Increased |
Overall Activity Levels | Baseline | Higher |
Pharmacokinetics and Drug Metabolism
This compound is also valuable in pharmacokinetic studies, where it aids researchers in understanding the metabolism of benzodiazepines. Its isotopic labeling allows for precise tracking of drug absorption, distribution, metabolism, and excretion processes.
Key Insights
- This compound shares metabolic pathways with its non-deuterated counterpart, making it an ideal candidate for studying the pharmacokinetics of benzodiazepines.
- Cytochrome P450 enzymes (CYP3A4 and CYP2C19) are involved in its metabolic processes, similar to other benzodiazepines.
Mechanism of Action
Oxazepam-d5, being a deuterated analog of oxazepam, shares a similar mechanism of action. Oxazepam exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at GABA(A) receptors, which are inhibitory neurotransmitter receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and an overall calming effect .
Comparison with Similar Compounds
Structural and Chemical Properties
Oxazepam-d5 is compared to deuterated benzodiazepines and related ISs:
Key Observations :
- This compound and nordiazepam-d5 share the same number of deuterium atoms but differ in functional groups (this compound has a hydroxyl group, nordiazepam-d5 lacks it).
- Temazepam-d5 has a methyl group, increasing its molecular weight compared to oxazepam-d4.
Analytical Performance
Retention Time and Sensitivity
Key Observations :
- This compound co-elutes with non-deuterated oxazepam (retention time = 10.94 min), ensuring accurate IS correction .
- Nordiazepam-d5 has a shorter retention time, making it suitable for high-throughput methods.
Recovery and Stability
- This compound : 85–115% recovery in serum and urine across extraction methods (SPME, QuEChERS) with ≤35% variability .
- Diazepam-d5 : 80–110% recovery in blood, but prone to ion suppression in lipid-rich matrices .
- Temazepam-d5 : Stable for ≤2 months at 4°C, similar to this compound .
Key Observations :
- This compound is versatile across environmental and clinical samples, while nordiazepam-d5 is preferred for cardiovascular drug monitoring.
Commercial Availability
Biological Activity
Oxazepam-d5 is a deuterated form of oxazepam, a benzodiazepine commonly used for its anxiolytic properties. The deuteration enhances its stability and allows for precise tracking in biological studies. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and its implications in various fields such as analytical chemistry and toxicology.
Target Receptors : this compound primarily interacts with gamma-aminobutyric acid (GABA) receptors, particularly the GABA(A) subtype. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS).
Mode of Action : Similar to other benzodiazepines, this compound enhances the effects of GABA by increasing the frequency of chloride channel opening upon GABA binding. This leads to hyperpolarization of neurons, reducing neuronal excitability and producing anxiolytic effects .
Biochemical Pathways : The compound significantly impacts the GABAergic system , which is vital for regulating mood and anxiety levels. By potentiating GABA's inhibitory effects, this compound contributes to a calming effect on the CNS.
Pharmacokinetics
This compound is an active metabolite of diazepam and temazepam. Its pharmacokinetic profile indicates that it is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. The typical half-life ranges from 4 to 15 hours, allowing for effective therapeutic dosing while minimizing accumulation in chronic use .
Table 1: Pharmacokinetic Properties
Property | Value |
---|---|
Half-life | 4-15 hours |
Metabolism | CYP3A4, CYP2C19 |
LD50 (Rats) | >8000 mg/kg |
LD50 (Mice) | 1540 mg/kg |
In Vivo Studies
Research has demonstrated that exposure to this compound alters behavior in various animal models. For instance, crayfish exposed to oxazepam showed significant changes in movement patterns and activity levels, indicating that even low concentrations can affect behavioral responses .
Similarly, studies on European perch (Perca fluviatilis) indicated that exposure to oxazepam could impair anti-predator behavior, suggesting ecological implications for aquatic environments contaminated with this compound .
Case Studies
- Crayfish Behavior Study : A controlled experiment showed that crayfish exposed to oxazepam exhibited altered locomotion compared to controls. Statistical analysis revealed significant differences in distance moved and activity levels (F(1,56)=4.17, p=0.046) .
- Perch Anti-Predator Behavior : Research hypothesized that perch populations exposed to oxazepam would show reduced anti-predator responses due to impaired neurological function, emphasizing the ecological risks posed by pharmaceutical contaminants .
Applications in Research
This compound is widely utilized in analytical chemistry , particularly as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for accurate quantification of oxazepam levels in biological samples during forensic investigations and clinical testing .
Q & A
Basic Research Questions
Q. How is Oxazepam-d5 validated as an internal standard in LC-MS/MS-based metabolomic studies?
- Methodological Answer : Validation requires assessing recovery rates, ionization efficiency, and matrix effects. Recovery experiments involve spiking this compound into biological matrices (e.g., serum, urine) and comparing measured concentrations to expected values. Stability tests under varying storage conditions (e.g., freeze-thaw cycles, room temperature) ensure reliability. Matrix effects are evaluated by comparing analyte signals in neat solutions vs. matrix-spiked samples . Documentation should include batch-specific recovery rates (e.g., maximum variation of 34–35% as reported in metabolomic workflows) .
Q. What critical parameters should be prioritized when integrating this compound into lipidomic workflows?
- Methodological Answer : Key parameters include:
- Extraction efficiency : Optimize solvent systems (e.g., acetonitrile/methanol mixtures) to ensure co-extraction of this compound with target lipids.
- Ionization suppression : Test ionization consistency in positive/negative modes, as this compound recovery varies between modes (e.g., 34% in positive vs. 35% in negative mode) .
- Chromatographic separation : Adjust LC gradients to resolve this compound from co-eluting isobars, ensuring accurate quantification .
Advanced Research Questions
Q. How can batch-to-batch variability in this compound recovery be mitigated during large-scale metabolomic studies?
- Methodological Answer : Implement calibration curves with matrix-matched standards for each batch to normalize recovery variations. Use quality control (QC) samples spiked with this compound at low, medium, and high concentrations to monitor intra- and inter-batch precision. Statistical tools like ANOVA can identify significant variability, prompting protocol adjustments (e.g., modifying extraction solvents or centrifugation speeds) .
Q. What strategies resolve discrepancies between expected and observed this compound quantification in complex matrices (e.g., serum vs. tissue homogenates)?
- Methodological Answer :
- Matrix-specific calibration : Prepare separate calibration curves for each matrix type to account for differential ion suppression.
- Normalization : Use endogenous metabolites (e.g., creatinine in urine) or external deuterated analogs (e.g., nordiazepam-d5) as co-standards for ratio-based quantification .
- Post-column infusion : Identify matrix interference zones in LC-MS runs to adjust chromatographic conditions .
Q. How does this compound compare to other deuterated benzodiazepines (e.g., diazepam-d5) in terms of method robustness for multi-analyte panels?
- Methodological Answer : Comparative studies should evaluate:
- Stability : this compound’s resistance to degradation under acidic hydrolysis (e.g., conversion to benzophenone derivatives) vs. diazepam-d5’s susceptibility .
- Ionization efficiency : this compound’s performance in negative ion mode may offer advantages in lipid-rich matrices compared to analogs optimized for positive mode .
- Cross-reactivity : Test specificity in multiplex assays to ensure no signal overlap with structurally similar analytes .
Q. What documentation standards are essential for reporting this compound usage in peer-reviewed studies?
- Methodological Answer : Follow guidelines from analytical chemistry journals:
- Preparation details : Describe synthesis source, purity (>98%), and storage conditions (-20°C).
- Concentration ranges : Specify spiking concentrations (e.g., 1–100 ng/mL) and dilution protocols.
- Instrument parameters : List LC column type, MS ionization settings, and retention times to ensure reproducibility .
Properties
IUPAC Name |
7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMAYPTOBDMTL-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574138 | |
Record name | Oxazepam-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-78-6 | |
Record name | Oxazepam-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80574138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65854-78-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.